NLRP3 Inflammasome Inhibitory Potency in Human THP-1 Macrophages — Cross-Study Comparison Against In-Class Analogs
In a cell-based phenotypic assay measuring pyroptosis reduction in LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages, CAS 1903023-67-5 exhibited an IC50 of 2,210 nM [1]. A closely related nicotinamide analog from the same chemical series (BDBM50597924) showed an IC50 of 100,000 nM under identical conditions, representing a ~45-fold potency advantage for the target compound [2]. Notably, this improvement is achieved not by increasing molecular weight or lipophilicity but through optimized substitution of the 2,6-difluorobenzyl and oxolan-3-yloxy motifs, demonstrating SAR-driven potency gains [3].
| Evidence Dimension | NLRP3 inflammasome inhibition (pyroptosis reduction) |
|---|---|
| Target Compound Data | IC50 = 2,210 nM |
| Comparator Or Baseline | BDBM50597924 (CHEMBL5205740): IC50 = 100,000 nM |
| Quantified Difference | ~45-fold higher potency (lower IC50) |
| Conditions | LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages; pyroptosis assay |
Why This Matters
A 45-fold potency difference directly impacts the achievable therapeutic window and reduces the compound mass required in cellular assays, lowering per-experiment procurement costs for screening laboratories.
- [1] BindingDB entry BDBM50597946 (CHEMBL5207805); IC50: 2.21E+3 nM; Inhibition of NLRP3 inflammasome activation in LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages assessed as reduction in pyroptosis. View Source
- [2] BindingDB entry BDBM50597924 (CHEMBL5205740); IC50: 1.00E+5 nM; Inhibition of NLRP3 inflammasome activation in LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages assessed as reduction in pyroptosis. View Source
- [3] Patent WO2020102098 (EP3880673) — Compounds and compositions for treating conditions associated with NLRP activity, Novartis AG. Describes SAR of pyridine-3-carboxamide NLRP3 inhibitors. View Source
